NH2-PEG4-Glu(OH)-NH-m-PEG24
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Architectures in Contemporary Biomedical Research
Polyethylene glycol (PEG) is a versatile polymer that has become a cornerstone of biomedical innovation due to its biocompatibility, hydrophilicity, and ease of modification. universci.com The process of attaching PEG chains to molecules, known as PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ul.ie PEGylation can enhance drug solubility, prolong circulation time by reducing kidney clearance, and shield molecules from enzymatic degradation and immune recognition. ul.ienih.gov
The architectural design of PEG-based materials is a key determinant of their functionality. nih.gov Linear PEGs are commonly used, but more complex structures like branched or multi-arm PEGs offer additional advantages. These advanced architectures allow for the attachment of multiple payloads or targeting moieties, expanding the therapeutic and diagnostic potential of the resulting conjugates. universci.com The ability to precisely control the length and structure of PEG chains is crucial for optimizing the performance of PEGylated nanoparticles and other drug delivery systems. nih.govresearchgate.net
The Strategic Significance of Glutamic Acid and Amine Functionalities in Modular Bioconjugate Design
The design of effective bioconjugates relies on the strategic incorporation of specific functional groups that allow for controlled and efficient linking of different molecular components. Glutamic acid and amine functionalities are particularly valuable in this context.
Glutamic acid , an α-amino acid, provides a versatile scaffold for creating complex molecular structures. acs.orgebi.ac.uk Its carboxylic acid side chain can be used as a handle for attaching other molecules, while the α-amino and α-carboxyl groups can participate in peptide bond formation, allowing for its seamless integration into peptide-based linkers. nih.gov This trifunctional nature makes glutamic acid an ideal building block for developing multifunctional linkers that can connect multiple molecular entities in a precise and controlled manner. nih.gov
Amine functionalities are also of paramount importance in bioconjugation. The primary amine group (–NH2) is a strong nucleophile that can readily react with a variety of electrophilic groups to form stable covalent bonds. youtube.com This reactivity makes it a common target for attaching molecules to proteins and other biomolecules. nih.govwikipedia.org For instance, the amine groups on lysine (B10760008) residues are frequently used for conjugating drugs or imaging agents to antibodies. nih.gov The presence of terminal amine groups in a linker molecule, such as NH2-PEG4-Glu(OH)-NH-m-PEG24, provides a convenient attachment point for a wide range of molecules, including those with carboxyl groups or activated esters. broadpharm.comrsc.org
Rationale for Investigating this compound in Multifunctional Linker Development
The compound this compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, designed for use in the synthesis of PROTACs. medchemexpress.comtargetmol.com PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. medchemexpress.com The linker plays a crucial role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The structure of this compound is particularly well-suited for this application. It features two PEG chains of different lengths (PEG4 and m-PEG24) separated by a glutamic acid residue. broadpharm.comambeed.com This design offers several advantages:
Differential PEGylation: The two PEG chains provide a means to modulate the solubility and pharmacokinetic properties of the resulting PROTAC.
Defined Spacer Length: The specific lengths of the PEG chains create a defined distance between the two ligands, which can be optimized for efficient ternary complex formation.
Functional Handles: The terminal amine group and the carboxylic acid on the glutamic acid provide two distinct points for conjugation, allowing for the attachment of different ligands in a controlled and sequential manner. broadpharm.com
The investigation of this compound is therefore driven by the need for more sophisticated linkers that can enable the development of highly effective and specific PROTACs and other multifunctional therapeutic agents. digitellinc.com
Research Objectives and Scope for In-depth Academic Study of this compound
An in-depth academic study of this compound would aim to fully characterize its potential as a multifunctional linker and to explore its applications in the development of novel bioconjugates. The research objectives for such a study would include:
Synthesis and Characterization: Developing and optimizing the synthesis of this compound and thoroughly characterizing its chemical and physical properties.
Conjugation Chemistry: Investigating the reactivity of the terminal amine and glutamic acid functionalities to establish efficient and selective conjugation protocols for attaching a variety of ligands.
Structural Analysis: Utilizing techniques such as NMR and mass spectrometry to determine the three-dimensional structure and conformational flexibility of the linker and its conjugates.
In Vitro and In Vivo Evaluation: Assessing the performance of bioconjugates synthesized with this compound in relevant biological systems to evaluate their stability, efficacy, and pharmacokinetic properties.
Application in PROTAC Development: Systematically varying the ligands attached to the linker to create a library of PROTACs and evaluating their ability to induce the degradation of specific target proteins.
The scope of such a study would be to provide a comprehensive understanding of the structure-activity relationships governing the function of this linker, thereby paving the way for the rational design of next-generation bioconjugates with improved therapeutic potential.
Properties
Molecular Formula |
C65H129N3O32 |
|---|---|
Molecular Weight |
1464.7 g/mol |
IUPAC Name |
4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H129N3O32/c1-73-10-11-77-18-19-81-24-25-83-28-29-85-32-33-87-36-37-89-40-41-91-44-45-93-48-49-95-52-53-97-56-57-99-60-61-100-59-58-98-55-54-96-51-50-94-47-46-92-43-42-90-39-38-88-35-34-86-31-30-84-27-26-82-23-22-80-17-14-76-9-6-67-65(72)62(2-3-64(70)71)68-63(69)4-7-74-12-15-78-20-21-79-16-13-75-8-5-66/h62H,2-61,66H2,1H3,(H,67,72)(H,68,69)(H,70,71) |
InChI Key |
IHUHCBYWCAMPRW-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NH2-PEG4-Glu(OH)-NH-m-PEG24 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Nh2 Peg4 Glu Oh Nh M Peg24
Strategies for the Stepwise Construction of the NH2-PEG4-Glu(OH)-NH-m-PEG24 Backbone
The synthesis of a complex molecule like this compound, which incorporates a peptide-like glutamic acid core and two distinct PEG chains, requires a methodical approach. Both solid-phase and solution-phase strategies are employed for constructing such PEG-peptide hybrid structures.
Adaptations of Solid-Phase Synthesis for PEG-Peptide Hybrid Structures
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the assembly of peptide chains on a solid support. rsc.orgacs.org This technique can be adapted for the synthesis of PEG-peptide hybrids. nih.gov
In a typical solid-phase approach, the synthesis would commence by attaching a protected glutamic acid residue to a solid support resin. acs.org Subsequently, the PEG chains can be sequentially coupled to the glutamic acid core. One common strategy involves the use of pre-synthesized, functionalized PEG reagents. For instance, Fmoc-protected amino-PEG derivatives can be used to build the PEG chains step-by-step. reading.ac.uk Alternatively, a pre-formed PEG chain with a reactive group can be coupled to the glutamic acid on the resin. nih.gov
The use of specialized resins, such as those based on polyethylene (B3416737) glycol (e.g., ChemMatrix resin), can be advantageous for the synthesis of complex and hydrophobic PEG-peptide conjugates. acs.org These resins swell in a variety of solvents, facilitating efficient coupling reactions. acs.org
Key considerations for adapting SPPS for this compound include:
Choice of Resin: The resin must be compatible with both peptide and PEG chemistry. Trityl-based resins are often favored as they allow for the cleavage of the final product under mild acidic conditions, preserving the integrity of the PEG chains and other sensitive functional groups. sigmaaldrich.com
Coupling Reagents: Efficient coupling reagents are necessary to drive the amide bond formation between the amino acids and PEG moieties to completion.
Monitoring of Reactions: Careful monitoring of each coupling and deprotection step is crucial to ensure the desired sequence is assembled correctly.
Solution-Phase Synthesis Techniques for Oligo-PEG Conjugates
Solution-phase synthesis provides an alternative to solid-phase methods and is particularly useful for large-scale production. nih.govbeilstein-journals.org In this approach, the entire synthesis is carried out in solution, with purification after each step. nih.gov
A common technique is the High-Efficiency Liquid-Phase (HELP) synthesis, which utilizes a soluble polymer support, such as a high molecular weight PEG. nih.govnih.gov The growing chain is attached to this soluble support, and after each reaction, the product is precipitated out of the solution, allowing for the removal of excess reagents and byproducts. nih.gov
For the synthesis of this compound, a bifunctional PEG could be employed as a soluble support. beilstein-journals.org The synthesis could proceed by first attaching the glutamic acid derivative and then sequentially adding the shorter PEG4 and the m-PEG24 chains.
Advantages of Solution-Phase Synthesis:
Scalability for large-scale production. beilstein-journals.org
Homogeneous reaction conditions, which can lead to higher coupling efficiencies. nih.gov
The ability to characterize intermediates at each stage of the synthesis.
Functional Group Protection and Deprotection Regimes in this compound Synthesis
The synthesis of this compound necessitates a carefully planned strategy for the protection and deprotection of its various functional groups. This involves the use of orthogonal protecting groups, which can be selectively removed under different conditions. iris-biotech.de
The primary amino group (NH2) and the carboxylic acid group of the glutamic acid core, as well as the terminal amine of the PEG4 chain, must be protected during the synthesis to prevent unwanted side reactions. iris-biotech.de
A common orthogonal protection scheme in peptide synthesis is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of amine functions and the tBu (tert-butyl) group for the protection of carboxylic acid and hydroxyl groups. iris-biotech.de The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the tBu group is acid-labile and is typically removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
For the specific synthesis of this compound, the following protection strategy could be envisioned:
| Functional Group | Protecting Group | Deprotection Condition |
| α-amino group of Glutamic Acid | Fmoc | 20% Piperidine in DMF |
| γ-carboxyl group of Glutamic Acid | tBu | 95% TFA |
| Amino group of PEG4 | Boc (tert-butyloxycarbonyl) | TFA |
| Hydroxyl group of m-PEG24 | Methyl ether (m) | Stable |
This table illustrates a potential orthogonal protection scheme. The methyl ether on the m-PEG24 is a permanent protecting group.
Orthogonal Functionalization Strategies Utilizing this compound
The heterobifunctional nature of this compound allows for orthogonal functionalization, meaning that the two terminal ends of the molecule can be selectively modified with different chemical entities. nih.govresearchgate.net This is a key feature for its application in constructing PROTACs, where one end is attached to a ligand for the target protein and the other to a ligand for an E3 ligase. medchemexpress.com
The free amine (NH2) on the PEG4 arm provides a nucleophilic handle for conjugation. It can react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. acs.org The carboxylic acid group on the glutamic acid provides another point of attachment. This group can be activated, for example with a carbodiimide (B86325), to react with an amine-containing molecule. reading.ac.uk
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for conjugation. reading.ac.ukresearchgate.net To utilize this strategy, one of the termini of the linker would need to be modified with an azide (B81097) or alkyne group.
Purification and Isolation Techniques for High-Purity this compound Scaffolds
The purification of PEGylated compounds like this compound is critical to ensure the final product is free from impurities, such as unreacted starting materials, byproducts, and truncated sequences. A combination of chromatographic and other techniques is typically employed to achieve high purity.
Common purification techniques include:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity. It is widely used for the purification of peptides and PEGylated conjugates. By using a gradient of an organic solvent (e.g., acetonitrile) in water, it is possible to separate the desired product from closely related impurities.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective in removing smaller impurities, such as unreacted PEG reagents or salts.
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be useful for separating species with different numbers of charged groups.
Precipitation: As mentioned in the context of solution-phase synthesis, precipitation can be used to isolate the PEGylated product from soluble impurities. nih.govnih.gov
Advanced Bioconjugation Strategies Employing Nh2 Peg4 Glu Oh Nh M Peg24
Amine-Reactive Conjugation Chemistries with the NH2 Moiety of NH2-PEG4-Glu(OH)-NH-m-PEG24
The primary amine (NH2) of this compound serves as a versatile nucleophilic handle for a variety of amine-reactive chemistries. broadpharm.comthermofisher.com This functional group readily reacts with several classes of electrophilic reagents to form stable covalent bonds, enabling the attachment of this linker to proteins, peptides, and other biomolecules. thermofisher.combiochempeg.com
N-Hydroxysuccinimide (NHS) esters are among the most common and effective reagents for modifying primary amines. thermofisher.comthermofisher.com The reaction between an NHS ester and the primary amine of the linker proceeds efficiently under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond. biochempeg.comwindows.netbroadpharm.com This chemistry is widely employed due to its reliability and the commercial availability of a vast array of NHS ester-functionalized molecules. lumiprobe.com
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group. thermofisher.comthermofisher.com A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. windows.netthermofisher.com Therefore, conjugation reactions are typically performed at a pH between 7.2 and 7.5 to balance reactivity with stability. windows.net
Key Reaction Parameters for NHS Ester Conjugation:
| Parameter | Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis for optimal conjugation. lumiprobe.comrsc.org |
| Buffer | Amine-free (e.g., PBS, HEPES) | Prevents competition with the target amine. thermofisher.comwindows.net |
| Temperature | Room Temperature or 4°C | Controls reaction rate and protein stability. |
| Reagent Excess | Molar excess of NHS ester | Drives the reaction towards completion. windows.netwindows.net |
Isothiocyanates (R-N=C=S) provide another route for amine modification, reacting with primary amines to form stable thiourea (B124793) linkages. nih.govnih.gov This reaction is typically carried out under alkaline conditions (pH 9-11). nih.gov While effective, isothiocyanates can also react with other nucleophilic residues like thiols, particularly at lower pH ranges (pH 6-8), which can lead to a lack of specificity. nih.govresearchgate.net Compared to NHS esters, conjugates formed with isothiocyanates may exhibit lower hydrolytic stability over time. rsc.org
Sulfonyl chlorides (R-SO2Cl) are highly reactive electrophiles that readily react with primary amines to form stable sulfonamides. thermofisher.comresearchgate.net This reaction is robust and can be used to conjugate a variety of molecules, including PEG linkers, to proteins. researchgate.netacs.org The high reactivity of sulfonyl chlorides necessitates careful control of reaction conditions to avoid side reactions and ensure specificity. chemrxiv.org
Comparison of Amine-Reactive Chemistries:
| Chemistry | Reactive Group | Product | Key Features |
|---|---|---|---|
| NHS Ester | N-Hydroxysuccinimide Ester | Amide Bond | High stability, widely used, optimal at pH 7.2-8.5. biochempeg.comthermofisher.comrsc.org |
| Isothiocyanate | Isothiocyanate | Thiourea Bond | Stable linkage, potential for side reactions, optimal at pH 9-11. nih.govnih.gov |
| Sulfonyl Chloride | Sulfonyl Chloride | Sulfonamide Bond | Highly reactive, forms very stable bonds. thermofisher.comresearchgate.net |
Carboxyl-Reactive Conjugation Chemistries via the Glu(OH) Moiety of this compound
The glutamic acid (Glu) residue within the linker provides a carboxylic acid group (-COOH), which can be targeted for conjugation after activation. wiley-vch.de This allows for the attachment of amine-containing molecules, creating a different point of connection on the linker.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used as "zero-length" crosslinkers to facilitate the formation of amide bonds between a carboxyl group and a primary amine. creative-proteomics.comthermofisher.com EDC is water-soluble and commonly used in aqueous bioconjugation reactions. creative-proteomics.cominterchim.fr
The reaction mechanism involves the activation of the carboxyl group on the glutamic acid by EDC to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond and the release of a soluble urea (B33335) byproduct. creative-proteomics.comthermofisher.com The O-acylisourea intermediate is unstable in water and can hydrolyze, regenerating the carboxyl group. thermofisher.com To improve coupling efficiency and stabilize the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to the reaction. creative-proteomics.comthermofisher.com This forms a more stable NHS ester that is more resistant to hydrolysis and reacts efficiently with amines. creative-proteomics.comthermofisher.com
Typical EDC/NHS Coupling Reaction Steps:
Activation of the carboxyl group with EDC and NHS at an acidic pH (e.g., 4.5-5.5) to form an NHS ester. thermofisher.comtaylorandfrancis.com
Introduction of the amine-containing molecule at a slightly higher pH (e.g., 7.2-7.5) to facilitate amide bond formation. windows.net
Quenching of the reaction to deactivate any remaining reactive groups. interchim.fr
As an alternative to the one-pot EDC/NHS procedure, the carboxyl group of the linker can be pre-activated to form a stable, isolable activated ester. rsc.orgwiley-vch.de This is often achieved using DCC in an organic solvent to create an NHS ester, which can then be purified and stored before reacting with an amine-containing biomolecule in an aqueous buffer. lumiprobe.comthermofisher.com This two-step approach offers greater control over the conjugation process and can minimize side reactions. windows.net The resulting activated ester reacts with primary amines under the same conditions as described in section 3.1.1. lumiprobe.com
Click Chemistry Applications with this compound Functionalized Derivatives
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. nih.gov While this compound does not inherently possess "clickable" functional groups, its amine and carboxyl moieties can be readily derivatized to introduce them.
For instance, the primary amine can be reacted with an alkyne- or azide-containing NHS ester to install a terminal alkyne or azide (B81097) group. Similarly, the carboxyl group can be coupled with an alkyne- or azide-containing amine using EDC chemistry. This functionalization transforms the linker into a platform for powerful click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com
These functionalized derivatives of the linker can then be used to construct complex architectures by "clicking" them onto biomolecules that have been correspondingly modified with the complementary functional group. biosyntan.de This strategy is particularly useful for creating well-defined polymer-drug conjugates and hydrogels for biomedical applications. nih.govmdpi.comacs.org The modular and orthogonal nature of click chemistry allows for the precise and efficient assembly of multicomponent systems. acs.org
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, N-(26-(methoxy(polyethylene glycol))-26-oxo-25-azanonacosyl)- |
| NHS | N-Hydroxysuccinimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| Sulfo-NHS | N-Hydroxysulfosuccinimide |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |
| SPAAC | Strain-promoted azide-alkyne cycloaddition |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| PBS | Phosphate-buffered saline |
| PROTAC | PROteolysis TArgeting Chimera |
| ADC | Antibody-Drug Conjugate |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Incorporating this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility. nih.govlabinsights.nl This reaction forges a stable triazole linkage between a terminal alkyne and an azide, facilitated by a copper(I) catalyst. acs.orgacs.org
For a molecule like this compound, which lacks a native alkyne or azide, participation in CuAAC requires initial functionalization. The terminal primary amine (-NH2) serves as a convenient handle for this modification. It can be reacted with a variety of commercially available reagents to introduce either a terminal alkyne or an azide group. For instance, reacting the amine with an N-hydroxysuccinimide (NHS) ester of a propargyl-containing acid would install the necessary alkyne functionality. Conversely, an azide can be introduced using reagents like azidoacetic acid NHS ester. researchgate.net
Once functionalized, this PEG linker can be used in CuAAC reactions to conjugate with a corresponding azide- or alkyne-modified biomolecule. Research on site-specific PEGylation using CuAAC has demonstrated its power in creating homogenous protein conjugates with improved therapeutic properties. nih.gov In one study, interferon β-1b containing a non-natural amino acid with an azide group was successfully PEGylated using various alkyne-activated PEGs. nih.gov The reaction conditions were optimized to achieve high conversion to the desired single product. nih.gov This highlights the potential of using a derivatized this compound to precisely attach it to proteins or other molecules of interest, leveraging the reliability of the CuAAC reaction.
Table 1: Key Components and Conditions for a Typical CuAAC Reaction
| Component | Role/Function | Typical Conditions/Reagents | Citation |
| Alkyne-functionalized Linker | One of the reactive partners for cycloaddition. | Propargyl-activated PEGs | nih.gov |
| Azide-functionalized Biomolecule | The second reactive partner for cycloaddition. | Proteins with incorporated azido-amino acids (e.g., Azidohomoalanine) | nih.gov |
| Copper(I) Source | The catalyst for the cycloaddition reaction. | Copper sulfate (B86663) (CuSO₄) with a reducing agent. | nih.gov |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic species in situ. | Dithiothreitol (DTT), Sodium Ascorbate. | nih.govnih.gov |
| Ligand | Stabilizes the Cu(I) catalyst and enhances reaction efficiency. | Tris(benzyltriazolylmethyl)amine (TBTA). | nih.gov |
| Solvent/Buffer | Aqueous buffer, often with additives to aid solubility. | SDS can be used to prevent protein aggregation. | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the primary drawback of CuAAC: the need for a potentially cytotoxic copper catalyst. nih.govbiochempeg.com This makes SPAAC exceptionally well-suited for applications in living systems. biochempeg.com The reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain that drives the reaction forward without a catalyst. nih.govbiochempeg.com
To employ this compound in a SPAAC reaction, its primary amine group must first be derivatized with a strained alkyne. This is readily achieved by reacting the amine with an NHS-ester-activated DBCO reagent, for example, DBCO-PEG4-NHS ester. medchemexpress.comrsc.org This modification yields a linker with a reactive DBCO group, ready for conjugation to an azide-modified target molecule. rsc.org The hydrophilic PEG spacer enhances the solubility of the often-hydrophobic DBCO moiety in aqueous environments. biochempeg.cominterchim.fr
Research has extensively utilized SPAAC for conjugating PEG derivatives to biomolecules and surfaces. researchgate.net For example, scientists have functionalized liposome (B1194612) surfaces containing primary amines with DBCO-PEG4-NHS ester to create a platform for antibody coupling. rsc.org The efficiency of this DBCO functionalization can be precisely quantified. rsc.org In other work, SPAAC has been used to create hydrogels by reacting azide-functionalized PEG with cyclooctyne-functionalized peptides, with gelation occurring rapidly under physiological conditions. researchgate.net These studies demonstrate that a DBCO-derivatized this compound could be a highly effective tool for copper-free bioconjugation, enabling the creation of complex biomaterials and therapeutics. researchgate.netprecisepeg.com
Table 2: Research Findings on SPAAC-Mediated Conjugation and Hydrogel Formation
| Application | Key Finding | Reaction Details | Citation |
| Liposome Functionalization | Primary amines on liposome surfaces can be efficiently coupled with DBCO-PEG-NHS ester. | Reaction at pH 7.0-8.5 forms a stable, covalent bond. | rsc.org |
| Antibody Conjugation | Azide-modified antibodies can be covalently immobilized on DBCO-functionalized surfaces via SPAAC. | Reaction proceeds overnight at room temperature. | rsc.org |
| Hydrogel Formation | SPAAC between azide-functionalized PEG and DIFO-functionalized peptides leads to rapid gelation. | Gels form within minutes and are fully crosslinked in about one hour. | researchgate.net |
| Cell Encapsulation | The bioorthogonal nature of SPAAC allows for crosslinking in the presence of living cells with high viability. | The reaction does not interfere with chemical groups on cell surfaces or in culture media. | researchgate.net |
Chemo-Enzymatic Ligation Techniques Utilizing this compound
Chemo-enzymatic ligation offers unparalleled specificity by using enzymes to catalyze the formation of covalent bonds at defined sequences. Sortase A (SrtA) from Staphylococcus aureus is a prominent enzyme used for this purpose. mdpi.com It recognizes a specific peptide motif, LPXTG (where X is any amino acid), cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and forms a covalent intermediate. pnas.org This intermediate is then resolved by a nucleophile, typically a peptide or molecule bearing an N-terminal oligoglycine (e.g., GGG) motif, creating a new, native-like peptide bond. pnas.org
To be utilized in sortase-mediated ligation (SML), the primary amine of this compound can be functionalized with an oligoglycine peptide (e.g., GGG). This transforms the linker into a nucleophile that SrtA can use to modify a target protein engineered to display a C-terminal LPXTG tag. rsc.org This method allows for the site-specific attachment of the entire PEG linker to the C-terminus of a protein. google.com
Research has shown that SML is a versatile tool for modifying proteins with various moieties, including PEGs. rsc.orgrsc.org However, the efficiency of ligating PEGylated nucleophiles can be lower than that of simple oligoglycine peptides, sometimes requiring a large excess of the PEG reagent to drive the reaction to completion. acs.org One key advantage of using a nucleophile like H2N-PEG-X, which lacks an internal sortase recognition site, is that the ligation is a one-way reaction, preventing the product from becoming a substrate for the enzyme itself. acs.org This strategy has been successfully used to create homogenous antibody-drug conjugates by first ligating an azide-functionalized GGG-PEG nucleophile to an antibody, followed by a click reaction. mdpi.com
Table 4: Example Protocol for Sortase-Mediated Ligation (SML)
| Component | Example Concentration/Ratio | Purpose | Citation |
| Protein with LPETG tag | 2 µM | The substrate to be modified. | mdpi.com |
| Oligoglycine-PEG Nucleophile | 200 µM (100:1 ratio to protein) | The functionalized linker to be attached to the protein. | mdpi.com |
| Sortase A (SrtA) | 50 µM | The enzyme that catalyzes the ligation reaction. | mdpi.com |
| Reaction Buffer | 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5 | Provides optimal conditions for enzyme activity. Calcium is a required cofactor. | mdpi.com |
| Incubation | 12 hours at 37 °C | Allows the enzymatic reaction to proceed to completion. | mdpi.com |
| Purification | Protein A chromatography / Ni-NTA affinity | To remove the enzyme, unreacted substrates, and cleaved tags. | acs.orgmdpi.com |
Mechanistic Investigations of Conjugates Formed with Nh2 Peg4 Glu Oh Nh M Peg24 in Controlled in Vitro Systems
Elucidating the Influence of NH2-PEG4-Glu(OH)-NH-m-PEG24 on Protein-Ligand Binding Kinetics in Model Systems
The PEGylation of therapeutic proteins and nanoparticles is a widely adopted strategy to enhance their pharmacokinetic profiles. The presence of PEG chains can modulate protein-ligand binding kinetics by creating a hydrophilic shield that reduces non-specific interactions and slows the kinetics of protein adsorption. nih.gov In the context of this compound, the dual PEG chain architecture is expected to have a nuanced impact on these interactions.
The longer m-PEG24 chain is likely to dominate the steric shielding effect, creating a hydration shell that can reduce immunogenicity and protect conjugated molecules from enzymatic degradation. chemimpex.comnih.gov This shielding can also influence the binding affinity of a conjugated ligand to its protein target. Studies have shown that the binding affinity of PEGylated proteins can be dependent on the PEG chain length and its attachment site. nih.gov The covalent attachment of PEG chains can sometimes lead to a decrease in binding affinity due to steric hindrance if the PEG chain obstructs the binding site. frontiersin.org
Conversely, the shorter PEG4 chain, in conjunction with the glutamic acid residue, may serve to optimize the spacing and orientation of the conjugated molecule, potentially enhancing its interaction with a target receptor. The glutamic acid residue itself, being an amino acid, can participate in specific interactions. It has been noted that glutamic acid residues can be critical for the activation function in some DNA-binding proteins, highlighting their potential for specific molecular interactions. nih.gov
Table 1: Hypothetical Influence of this compound Conjugation on Protein-Ligand Binding Parameters
| Parameter | Expected Effect of Conjugation | Rationale |
| Association Rate (k_on) | Likely Decreased | Steric hindrance from the m-PEG24 chain may slow the approach of the ligand to the protein's binding site. |
| Dissociation Rate (k_off) | Potentially Decreased | The PEG shell could create a microenvironment that hinders the escape of the ligand from the binding pocket. |
| Binding Affinity (K_D) | Variable | The net effect on affinity will depend on the interplay between reduced on-rate and potentially reduced off-rate, as well as specific interactions of the linker. |
| Non-Specific Binding | Significantly Decreased | The hydrophilic nature of the PEG chains provides a "stealth" effect, reducing interactions with non-target proteins. nih.gov |
Cellular Internalization Pathways of this compound Conjugates in Defined Cell Culture Environments
The cellular uptake of conjugates is a critical factor in the efficacy of intracellularly targeted therapeutics. The conjugation with this compound is expected to influence these pathways significantly. The glutamic acid component can be recognized by specific transporters on the cell surface. For instance, poly(γ-glutamic acid) has been shown to be recognized by γ-glutamyl transpeptidase on the cell membrane, leading to enhanced cellular uptake. nih.gov This suggests that conjugates of this compound may be internalized via receptor-mediated endocytosis.
The PEG chains also play a crucial role in cellular internalization. While long PEG chains can prolong circulation time by evading the immune system, they can also hinder cellular uptake, a phenomenon often referred to as the "PEG dilemma". mdpi.com However, the effect of PEG chain length on cellular uptake is not always straightforward. Some studies have shown that shorter PEG chains can lead to higher cellular uptake compared to longer chains. medcraveonline.com In one study, gold nanoparticles with shorter PEG chains (2kDa) showed higher uptake in cancer cells compared to those with longer chains (5kDa). medcraveonline.com
The asymmetric design of this compound, with both a short (PEG4) and a long (m-PEG24) chain, might offer a unique advantage. The longer m-PEG24 chain could provide the "stealth" properties, while the shorter PEG4 chain might allow for better interaction with the cell surface, potentially mitigating the inhibitory effect of the longer chain on uptake. The presence of a targeting ligand conjugated to this linker would further dictate the internalization pathway, with receptor-mediated endocytosis being a likely mechanism. mdpi.com Studies on cell-penetrating peptides have shown that they can utilize multiple endocytotic pathways, including macropinocytosis and clathrin-mediated endocytosis, and the specific pathway can depend on the cargo being delivered. nih.gov
Table 2: Potential Cellular Internalization Mechanisms for Conjugates of this compound
| Internalization Pathway | Likelihood of Involvement | Influencing Factors |
| Receptor-Mediated Endocytosis | High | Recognition of the glutamic acid residue by cell surface transporters; presence of a conjugated targeting ligand. nih.govmdpi.com |
| Macropinocytosis | Moderate | Can be a general uptake mechanism for nanoparticles and conjugates. nih.gov |
| Caveolae-Mediated Endocytosis | Moderate | Observed for some nanoparticle-based delivery systems. nih.gov |
| Clathrin-Mediated Endocytosis | Moderate | A common pathway for receptor-mediated uptake. nih.gov |
| Direct Translocation | Low | Less likely for larger conjugates, though some cell-penetrating peptides can directly cross the membrane. acs.org |
Biocompatibility Assessments of this compound Scaffolds in Defined Biological Milieus
Biocompatibility is a prerequisite for any material intended for biomedical applications. Scaffolds incorporating this compound are expected to exhibit excellent biocompatibility, largely attributable to the properties of its components. Both polyethylene (B3416737) glycol and glutamic acid are known for their biocompatible nature.
Poly(glutamic acid)-based hydrogels have been shown to be non-toxic and support cell proliferation. mdpi.comnih.gov Similarly, hydrogels made from poly(amino acid)s are considered highly biocompatible and biodegradable, as their degradation products are natural amino acids. beilstein-journals.org Scaffolds containing poly-γ-glutamic acid have demonstrated the ability to promote the proliferation and osteogenic differentiation of preosteoblasts. mdpi.com
The PEG component further enhances biocompatibility by reducing protein adsorption and subsequent inflammatory responses. mdpi.com The hydrophilic nature of PEG creates a surface that is resistant to cell adhesion, which can be beneficial in certain applications. mdpi.com The length of the PEG chain can influence this property, with longer chains generally providing better protein resistance. researchgate.net The m-PEG24 in the this compound structure would contribute significantly to this effect.
In vitro biocompatibility assessments, such as cytotoxicity assays using relevant cell lines (e.g., fibroblasts, endothelial cells) and hemolysis assays, would be crucial to confirm the safety of scaffolds functionalized with this linker.
Table 3: Summary of Expected Biocompatibility Profile of this compound Scaffolds
| Biocompatibility Aspect | Expected Outcome | Rationale |
| Cytotoxicity | Low | Both PEG and glutamic acid are generally non-toxic. nih.govbeilstein-journals.org |
| Hemocompatibility | High | PEGylation is known to reduce interactions with blood components, leading to low hemolysis rates. nih.gov |
| Immunogenicity | Low | The m-PEG24 chain provides a "stealth" effect, masking the scaffold from the immune system. chemimpex.com |
| Cell Adhesion and Proliferation | Tunable | The glutamic acid component may promote cell attachment, while the PEG chains can reduce it. The overall effect will depend on the density of the linker on the scaffold surface. mdpi.commdpi.com |
The Role of PEG Chain Length and Architecture (e.g., PEG4 and m-PEG24) on Molecular Recognition and Interaction in Model Systems
The distinct PEG chain lengths in this compound are predicted to play different but complementary roles in molecular recognition and interaction. This asymmetric architecture is a key feature that can be leveraged to fine-tune the properties of the resulting conjugates.
The long m-PEG24 chain primarily contributes to the pharmacokinetic properties of the conjugate. Its length is sufficient to provide a significant hydrodynamic radius, which reduces renal clearance and prolongs circulation time. mdpi.comruc.dk This "stealth" character also minimizes non-specific interactions with proteins and cells, thereby reducing immunogenicity and improving the bioavailability of the conjugated molecule.
The combination of a short and a long PEG chain in a "cocktail" PEGylation approach has been shown to improve ligand accessibility to target receptors while maintaining the "stealth" properties. rsc.org The this compound linker can be seen as a unimolecular embodiment of this concept. The glutamic acid at the core of the linker can also participate in molecular recognition, either through its charged side chain or by influencing the local conformation of the conjugate. nih.gov
Table 4: Functional Roles of PEG4 and m-PEG24 in this compound Conjugates
| Feature | Primary Role of m-PEG24 | Primary Role of PEG4 |
| Steric Shielding | High | Low |
| Influence on Pharmacokinetics | Significant (prolongs circulation) mdpi.com | Minimal |
| Modulation of Ligand Presentation | Can hinder access if ligand is short rsc.org | Provides spacing for ligand-receptor interaction dovepress.com |
| Solubility Enhancement | High | Moderate |
| Reduction of Non-Specific Binding | High nih.gov | Low |
Applications of Nh2 Peg4 Glu Oh Nh M Peg24 in Advanced Materials Science and Nanotechnology
Engineering of PEGylated Nanoparticles and Liposomes Utilizing NH2-PEG4-Glu(OH)-NH-m-PEG24 Linkers
The engineering of nanoparticles and liposomes for biomedical applications, such as drug delivery and diagnostics, often requires surface modification to enhance their stability, biocompatibility, and targeting capabilities. Poly(ethylene glycol) (PEG) is widely used for this purpose in a process known as PEGylation. The this compound linker is particularly well-suited for this application due to its heterobifunctional nature.
The primary amine (NH2) group on the PEG4 end can be covalently attached to the surface of nanoparticles or liposomes. For instance, it can react with activated carboxyl groups on the surface of polymeric nanoparticles or with functionalized lipids within a liposomal bilayer. mdpi.com The long, flexible m-PEG24 chain then extends into the surrounding aqueous environment, forming a hydrophilic corona. This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in the bloodstream. biochempeg.commdpi.com
The glutamic acid residue within the linker can offer additional functionalities. Its carboxyl group can serve as an attachment point for targeting ligands, such as antibodies or peptides, enabling the nanoparticles or liposomes to selectively bind to specific cells or tissues. Research on similar heterobifunctional PEG linkers, for example, SH-PEG-NH2, has demonstrated the successful synthesis of core-satellite gold nanoparticles where the linker controls the inter-particle distance and surface properties. nih.govrsc.org In such constructs, the this compound linker could be used to create a well-defined surface architecture on nanoparticles.
For liposomes, linkers with this structure can be incorporated into the lipid bilayer post-formation. This "post-insertion" or "post-functionalization" method allows for the precise control of the density of targeting molecules on the liposome (B1194612) surface. monash.edunih.gov Studies have shown that peptide linkers can be used in combination with click chemistry for highly efficient surface functionalization of PEGylated liposomes. nih.gov The this compound linker, with its amine and glutamic acid functionalities, would be amenable to similar bioconjugation strategies.
Table 1: Research Findings on Nanoparticle and Liposome Functionalization with Analogous Linkers
| System | Linker/Polymer Used | Key Findings | Reference |
|---|---|---|---|
| Core-Satellite Gold Nanoparticles | SH-PEG-NH2 (MW 1000-3500 Da) | Heterobifunctional PEG linker used to create a tunable gap between core and satellite nanoparticles, affecting SERS performance. | nih.govrsc.org |
| PEGylated Liposomes | Peptide linker with histidine tags and click chemistry functionality | Achieved highly efficient (98%) post-functionalization of liposomes with a cyclic RGDfE peptide. | nih.gov |
| PEGylated Liposomes | DSPE-PEG-Maleimide | Used for covalent attachment of thiolated antibody fragments (Fab') to the liposome surface for targeted delivery. | nih.gov |
Surface Functionalization of Biomaterials with this compound for Enhanced Biorecognition
The ability of a biomaterial to interact specifically with its biological environment is crucial for its function, whether in tissue engineering scaffolds, biosensors, or implantable devices. Surface functionalization with molecules that can elicit specific cellular responses or bind to target analytes is a key strategy for enhancing biorecognition. The this compound linker offers a versatile platform for such modifications.
The amine terminus of the linker can be used to covalently attach it to a wide range of material surfaces that have been pre-activated with amine-reactive groups (e.g., NHS esters). Once immobilized, the linker presents the glutamic acid residue and the long m-PEG24 chain. The m-PEG24 chain acts as a spacer, extending the functional group away from the material surface and minimizing non-specific protein adsorption, a phenomenon known to obscure biorecognition sites. nih.gov This "anti-fouling" property is critical for maintaining the activity of immobilized biomolecules. mdpi.com
The glutamic acid component is of particular interest for biorecognition. As a natural amino acid, it is inherently biocompatible. Its free carboxylic acid side chain can be used as a handle to conjugate a variety of biorecognition molecules. For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which promotes cell adhesion through integrin binding, can be attached. This strategy has been successfully used to modify otherwise bio-inert PEG hydrogels to direct cell adhesion and tissue formation. nih.gov Similarly, antibodies, enzymes, or nucleic acid aptamers could be conjugated to the glutamic acid residue to create surfaces that can capture specific cells, proteins, or pathogens.
Research on poly(γ-glutamic acid) (γ-PGA), a polymer of glutamic acid, has shown that its carboxyl groups can enhance bio-adhesion and biorecognition properties. researchgate.net Functionalized γ-PGA fibrous scaffolds have been shown to support the differentiation of human mesenchymal stem cells. researchgate.net The single glutamic acid unit in the this compound linker could impart similar, albeit more discrete, bioactive cues.
Table 2: Examples of Biomaterial Surface Functionalization for Biorecognition
| Biomaterial | Functionalization Agent | Purpose | Key Findings | Reference |
|---|---|---|---|---|
| PEG Hydrogels | Acrylate-PEG-RGD | Promote cell adhesion | Covalently incorporated RGD peptides made the otherwise non-adhesive hydrogel supportive of cell attachment. | nih.gov |
| Poly(γ-glutamic acid) Scaffolds | Benzyl esterification and RGD peptide conjugation | Enhance stem cell adhesion and osteogenic differentiation | Aromatic functionality and conjugated RGD peptides significantly improved human mesenchymal stem cell attachment and differentiation. | researchgate.net |
Development of Hydrogels and Polymeric Scaffolds Incorporating this compound
Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and drug delivery due to their structural similarity to the native extracellular matrix (ECM). The properties of hydrogels can be precisely tuned by the choice of polymer and crosslinker. The this compound compound can function as a pendant chain or a crosslinker in hydrogel networks, imparting specific properties.
If a polymer backbone contains reactive side groups (e.g., carboxylates), the amine end of the this compound linker can be grafted onto it. This would result in a hydrogel decorated with long, flexible m-PEG24 chains, which would enhance the water retention capacity and lubricity of the hydrogel. The glutamic acid residue could then be used to tether bioactive molecules within the 3D structure of the scaffold, as discussed in the previous section.
Alternatively, if the glutamic acid's carboxyl group and the terminal amine group were both used in crosslinking reactions with a multi-arm polymer, the linker would become an integral part of the hydrogel network. For instance, multi-arm PEGs functionalized with NHS esters can react with the amine group, while other polymers functionalized with amines could react with the glutamic acid's carboxyl group (via carbodiimide (B86325) chemistry), forming a highly defined and biocompatible hydrogel network. researchgate.netgoogle.com The defined lengths of the PEG4 and m-PEG24 segments would allow for precise control over the mesh size and mechanical properties of the hydrogel. jenkemusa.com
Research has shown that hydrogels formed from tetra-PEG precursors with uniform crosslinking structures exhibit unique mechanical properties. researchgate.net Bifunctional PEG derivatives are frequently employed as crosslinking agents to create hydrogels for controlled drug release and regenerative medicine. jenkemusa.com The incorporation of amino acids or peptides into the crosslinks can also introduce biodegradability, for example, by including sequences that are cleavable by matrix metalloproteinases (MMPs), allowing cells to remodel the scaffold. tue.nl While this compound is not inherently enzyme-cleavable, its glutamic acid component could be extended with an enzyme-sensitive peptide sequence.
Table 3: Research Findings on Hydrogels and Scaffolds with Bifunctional Linkers
| Hydrogel/Scaffold System | Crosslinker/Functional Moiety | Application | Key Findings | Reference |
|---|---|---|---|---|
| Tetra-PEG Hydrogel | 4-armed PEG-OSu and 4-armed PEG-NH2 | General hydrogel science | Created a highly uniform network structure with predictable viscoelastic properties. | researchgate.net |
| Gelatin-PEG Composite Hydrogel | 4-arm-PEG-succinimidyl glutarate (4-arm-PEG-SG) crosslinked with gelatin | Drug delivery | Covalent crosslinking enhanced mechanical properties and stability, allowing for controlled drug release. | mdpi.com |
| Bioactive PEG Hydrogel | Acrylamide-PEG-Isocyanate (Aam-PEG-I) | Protein functionalization for tissue engineering | Provided a hydrolytically stable linkage for proteins, improving long-term bioactivity and cell-material interactions. | nih.gov |
Self-Assembling Systems Mediated by this compound Conjugates
Self-assembly is a process where molecules spontaneously organize into ordered structures. In nanotechnology, this "bottom-up" approach is used to create complex nanomaterials from simple building blocks. Amphiphilic molecules, which have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are excellent candidates for self-assembly.
The this compound linker can be readily converted into an amphiphile. For example, by reacting its terminal amine group with a hydrophobic molecule (e.g., a lipid, a hydrophobic peptide, or a small molecule drug), a conjugate is formed where the long, hydrophilic m-PEG24 tail is balanced by the newly attached hydrophobic head. In an aqueous environment, these conjugates would be expected to self-assemble into structures such as micelles or vesicles. The hydrophobic parts would form the core of the structure, while the hydrophilic m-PEG24 chains would form the outer shell, interfacing with the water.
The glutamic acid residue could play a crucial role in modulating this self-assembly process. Its charge and hydrogen-bonding capabilities can influence the packing of the molecules and the resulting morphology of the nanostructures. Studies on the self-assembly of PEG-poly(amino acid) copolymers have shown that the amino acid block's nature significantly affects the formation of micelles, vesicles, and other complex shapes. acs.org For instance, copolymers of PEG and poly(L-glutamic acid) have been shown to self-assemble with other molecules through charge-conjugation, forming various morphologies controlled by π-π stacking and the rigidity of the polypeptide segments. medchemexpress.com
These self-assembled systems have immense potential in drug delivery. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides stability and a "stealth" character. mdpi.com The glutamic acid could again be used for attaching targeting ligands to the surface of the self-assembled nanocarrier, directing it to specific sites in the body.
Table 4: Examples of Self-Assembling Systems with PEG-Amino Acid Conjugates
| Self-Assembling System | Building Block | Assembled Structure | Key Findings | Reference |
|---|---|---|---|---|
| PEG-poly(amino acid) copolymers | mPEG-NH2 initiator for NCA polymerization | Micelles | Triblock copolymers with a hydrophilic PEG block and two different poly(amino acid) blocks formed stable, cross-linkable micelles for drug delivery. | acs.org |
| PEG-poly(L-glutamic acid) copolymers | PEG-b-PGlu | Pointer-like and strip-like planar structures | Self-assembly with a helicene molecule was controlled by π-π stacking and the rigidity of the PGlu segment. | medchemexpress.com |
| PEG-peptide conjugates | Telechelic peptide-PEG-peptide | Hydrogels | Self-assembly was driven by the association of the terminal hydrophobic peptide domains, creating physically crosslinked hydrogels. | acs.org |
Structural Activity Relationships and Conformational Studies of Nh2 Peg4 Glu Oh Nh M Peg24 and Its Bioconjugates
Impact of PEG Chain Lengths (PEG4 and m-PEG24) on the Solution Conformation of NH2-PEG4-Glu(OH)-NH-m-PEG24
The asymmetric design of this compound, with its differing PEG chain lengths, is a key determinant of its solution conformation. The shorter PEG4 (polyethylene glycol with four repeating units) and the longer m-PEG24 (methoxy-PEG with 24 repeating units) chains create a molecule with distinct hydrophilic domains of varying sizes. cd-bioparticles.netbroadpharm.combroadpharm.com This disparity in chain length influences the linker's hydrodynamic volume and its spatial orientation in aqueous environments. harvard.eduresearchgate.net
Table 1: Impact of PEG Chain Length on Bioconjugate Properties
| Property | Shorter PEG Chain (e.g., PEG4) | Longer PEG Chain (e.g., m-PEG24) | References |
|---|---|---|---|
| Hydrodynamic Volume | Smaller | Larger | harvard.eduresearchgate.net |
| Flexibility | Less flexible, more constrained | More flexible, random coil behavior | mdpi.comnist.govnih.gov |
| Steric Hindrance | Lower | Higher | mdpi.comnist.gov |
| Hydrophilicity | Moderate increase | Significant increase | researchgate.netbroadpharm.com |
| Circulation Half-Life | Shorter | Longer | researchgate.netbroadpharm.com |
| Biological Activity | Potentially higher due to less hindrance | Can be reduced if too long | mdpi.com |
Conformational Analysis of Biomolecules Conjugated via this compound
When conjugated to biomolecules such as proteins or antibodies, the this compound linker can significantly influence their conformational stability and folding. harvard.eduresearchgate.net The process of PEGylation, or the attachment of PEG chains, can alter the native structure of a protein, which in turn can affect its function. broadpharm.com
Studies have shown that the site of PEGylation and the nature of the linker are critical. broadpharm.comresearchgate.net The this compound linker, with its amine-reactive group, typically conjugates to lysine (B10760008) residues or the N-terminus of a protein. mdpi.com The flexibility of the PEG chains can allow the conjugated biomolecule to maintain a more natural conformation compared to more rigid linkers. purepeg.com However, the bulky nature of the m-PEG24 chain can also shield surfaces of the biomolecule, potentially masking binding sites or epitopes. mdpi.comnist.gov Techniques like limited proteolysis mass spectrometry (LiP-MS) can be employed to probe the interaction between the PEG polymer and the protein surface, revealing how the linker alters the protein's structural dynamics. d-nb.inforesearchgate.net
Research has indicated that the extent of stabilization conferred by PEGylation is dependent on the length of the attached PEG oligomer. harvard.edu While longer chains can increase stability, they might also interfere with the biomolecule's function if they obstruct active sites. mdpi.com The heterobifunctional nature of this compound allows for a directional conjugation, where the longer m-PEG24 chain can be positioned to extend away from the critical functional domains of the biomolecule, minimizing interference while still providing the benefits of PEGylation. jenkemusa.compurepeg.com
Computational Modeling and Simulation of this compound Linker Dynamics and Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of the this compound linker and its bioconjugates at an atomic level. nih.govd-nb.info These simulations can provide insights into the linker's flexibility, its interactions with the solvent, and how it modulates the structure and dynamics of the attached biomolecule. nih.gov
MD simulations can model the random-coil nature of the PEG chains and predict the distribution of their conformations in solution. nih.gov For the this compound linker, simulations would likely show the m-PEG24 chain adopting a more extended and fluctuating conformation compared to the more compact PEG4 chain. nih.gov All-atom MD simulations have been used to study the interaction profiles of PEG with protein surfaces, revealing that these interactions are often transient. d-nb.inforesearchgate.net
These computational approaches can also be used to predict how the linker affects the binding of a conjugated drug to its target or an antibody to its antigen. nih.gov By simulating the entire bioconjugate, researchers can assess whether the linker sterically hinders the binding interface or induces unfavorable conformational changes in the biomolecule. nih.gov This information is invaluable for the rational design of bioconjugates with optimal linker architecture. nih.govnih.govacs.org
Table 2: Findings from Computational Studies of PEGylated Systems
| Finding | Computational Method | Implication for this compound | References |
|---|---|---|---|
| PEG chains adopt a random coil conformation. | Molecular Dynamics (MD) | The m-PEG24 chain will have a large, flexible hydrodynamic volume. | nih.gov |
| PEGylation can influence the conformation of charged peptides more than neutral ones. | MD Simulations | The effect of the linker may vary depending on the local charge distribution of the conjugated biomolecule. | nih.gov |
| PEG chains can interact with hydrophobic residues and form hydrogen bonds with water. | MD Simulations | The linker can enhance the stability and solubility of the bioconjugate. | nih.gov |
| PEG-protein interactions are often transient. | All-atom MD, LiP-MS | The linker provides a flexible shield without forming strong, permanent interactions with the protein surface. | d-nb.inforesearchgate.net |
Influence of Glutamic Acid Stereochemistry on Conjugate Architecture and Function
The central glutamic acid moiety in the this compound linker introduces a chiral center, meaning it can exist in either the L- or D-stereoisomeric form. The stereochemistry of this amino acid core can have a profound impact on the three-dimensional architecture of the entire conjugate and, consequently, its biological function. nih.govresearchgate.net
For instance, the precise positioning of the carboxylic acid side chain of glutamic acid, which is available for further modification or interaction, will differ between the L- and D-isomers. nih.gov This seemingly subtle change can alter the way the bioconjugate interacts with its biological target. The synthesis of stereochemically pure linkers is therefore crucial for producing well-defined and reproducible bioconjugates. nih.govplos.org Studies on related amino acid analogs have demonstrated that stereochemistry is a key determinant of pharmacological profile. nih.govresearchgate.net While specific studies on the stereochemical influence of the glutamic acid in this particular linker are not widely available, the principles of stereochemistry in drug design strongly suggest its importance. researchgate.netresearchgate.net
Chemical Compound Information
| Compound Name |
|---|
| This compound |
| Polyethylene (B3416737) glycol (PEG) |
| L-glutamic acid |
| D-glutamic acid |
Analytical Methodologies for Comprehensive Characterization of Nh2 Peg4 Glu Oh Nh M Peg24 Bioconjugates
Advanced Mass Spectrometry Techniques for Structural Elucidation of Conjugates
Mass spectrometry (MS) is a cornerstone in the analysis of PEGylated molecules, offering precise molecular weight determination and structural information. researchgate.net For a heterogeneous molecule like NH2-PEG4-Glu(OH)-NH-m-PEG24, which possesses two different PEG chains, MS is invaluable for confirming the successful conjugation and assessing the sample's purity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like PEG conjugates. nih.gov It is particularly useful for identifying the sites of modification and characterizing the conjugate in detail. nih.gov In the analysis of this compound, ESI-MS can confirm the covalent linkage between the NH2-PEG4, glutamic acid, and NH-m-PEG24 moieties.
The technique generates multiply charged ions, which allows for the analysis of high molecular weight compounds on mass spectrometers with a lower mass-to-charge (m/z) range. The resulting spectrum for this compound would be expected to show a distribution of peaks corresponding to different charge states of the intact molecule. The theoretical monoisotopic mass of the neutral molecule (C65H129N3O32) is approximately 1463.86 Da.
Expected ESI-MS Data for this compound:
| Ion Species | Calculated m/z |
|---|---|
| [M+H]+ | 1464.87 |
| [M+2H]2+ | 732.94 |
| [M+Na]+ | 1486.85 |
| [M+K]+ | 1502.82 |
This table presents theoretical m/z values for the most common adducts. The actual spectrum may show a distribution of these peaks.
Fragmentation analysis using tandem MS (MS/MS) can further elucidate the structure. Collision-induced dissociation (CID) would likely lead to the characteristic cleavage of the ether bonds within the PEG chains, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit). researchgate.net This pattern helps to confirm the presence and length of the PEG chains. Fragmentation can also occur at the amide linkages, providing evidence for the successful conjugation of the glutamic acid core. rsc.org
In a typical MALDI-TOF experiment, the sample is co-crystallized with a matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. researchgate.net This process generates predominantly singly charged ions, simplifying the resulting spectrum. The spectrum of a pure this compound sample would show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion. The broadness of the peak can give an indication of the polydispersity of the PEG chains, although for monodisperse PEGs, this peak would be sharp. nih.gov
Hypothetical MALDI-TOF Peak List for this compound Analysis:
| Observed m/z | Assignment | Description |
|---|---|---|
| ~1486.9 | [M+Na]+ | Main conjugate peak with sodium adduct. |
| ~1088.3 | [mPEG24-NH2+Na]+ | Potential unreacted mPEG24-amine starting material. |
| ~290.3 | [NH2-PEG4-COOH+Na]+ | Potential unreacted NH2-PEG4-acid starting material. |
This table illustrates a hypothetical analysis where the main product is observed along with potential impurities.
Spectroscopic Approaches for Conjugation Confirmation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be employed to confirm the identity and connectivity of the different structural units. nih.govresearchgate.networktribe.com
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different parts of the molecule. The repeating ethylene glycol units of the PEG chains would give rise to a large, broad signal around 3.6 ppm. nih.gov Signals from the glutamic acid backbone and the terminal groups of the PEG chains would also be present at distinct chemical shifts. For example, the protons on the carbon adjacent to the amine group in the NH2-PEG4- moiety would appear around 2.8-3.0 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons in the PEG backbone typically resonate around 70 ppm. researchgate.net The carbonyl carbons of the amide bonds and the carboxylic acid of the glutamic acid would appear further downfield, in the range of 170-180 ppm.
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the signals. weizmann.ac.illibretexts.org COSY experiments reveal proton-proton couplings, helping to trace the connectivity within the individual building blocks. hmdb.ca HSQC correlates directly bonded protons and carbons, providing definitive assignments for the C-H pairs in the molecule. nih.govmdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound:
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| m-PEG24- | -O-CH₃ | ~3.38 | ~59.0 |
| PEG backbone | -O-CH₂ -CH₂ -O- | ~3.64 (broad) | ~70.5 |
| NH2-PEG4- | CH₂ -NH₂ | ~2.9-3.1 | ~41.7 |
| Glutamic Acid | α-CH | ~4.3 | ~53.0 |
| Glutamic Acid | -COOH | - | ~175.0 |
| Amide Linkage | -CO NH- | - | ~172.0 |
These are estimated chemical shifts based on data for similar structures and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the formation of the amide bonds that link the glutamic acid core to the two PEG chains. ulb.ac.be
The FTIR spectrum would be dominated by the strong C-O-C stretching vibration of the PEG backbone, which typically appears around 1100 cm⁻¹. mdpi.com The successful formation of the amide linkages would be confirmed by the appearance of the Amide I (C=O stretching) and Amide II (N-H bending) bands. ulb.ac.benih.gov
Characteristic FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H stretch | Carboxylic acid, terminal -OH |
| ~2870 | C-H stretch | PEG backbone |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1650 | C=O stretch (Amide I) | Amide linkage |
| ~1540 | N-H bend (Amide II) | Amide linkage |
| ~1100 | C-O-C stretch | PEG backbone |
This table presents typical wavenumber ranges for the key functional groups. ulb.ac.bethno.org
Chromatographic Separations of this compound Conjugates
Chromatographic techniques are essential for the purification of the final conjugate and for assessing its purity and homogeneity. Given the nature of this compound, both size-exclusion and reversed-phase chromatography would be valuable.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is well-suited for separating the final conjugate from smaller unreacted starting materials or larger aggregates. The this compound conjugate, having a higher molecular weight, would elute earlier from the column than the individual NH2-PEG4-acid and mPEG24-amine starting materials. SEC can also provide information about the polydispersity of the conjugate. acs.org
Typical Chromatographic Conditions for Analysis:
| Technique | Column | Mobile Phase | Detection | Expected Elution Order |
|---|---|---|---|---|
| SEC | e.g., TSKgel G3000SWxl | Aqueous buffer (e.g., phosphate (B84403) buffered saline) | RI, UV (220 nm) | 1. Aggregates2. Conjugate 3. mPEG24-amine4. NH2-PEG4-acid |
| RP-HPLC | e.g., C18, 300 Å | Water/Acetonitrile (B52724) gradient with TFA | UV (220 nm), ELSD | Dependent on specific conditions, but generally allows for separation of product from impurities. |
This table provides examples of typical conditions. Method optimization would be required for this specific molecule.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a cornerstone technique for the characterization of PEGylated bioconjugates. gbiosciences.comscielo.br It separates molecules based on their hydrodynamic volume or size in solution. gbiosciences.comwaters.com This method is invaluable for assessing the aggregation state, purity, and molecular weight distribution of this compound and its conjugates. scielo.brnih.gov
In a typical SEC analysis, a column packed with porous beads is used. gbiosciences.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. gbiosciences.com This principle allows for the effective separation of the desired bioconjugate from unreacted starting materials, aggregates, and other impurities. scielo.br
The effectiveness of SEC is highly dependent on the molecular size of the species involved. scielo.br For instance, the conjugation of a PEG polymer to a protein can more than double the protein's molecular radius, facilitating a clear separation between the native and PEGylated forms. scielo.br However, the resolution between different degrees of PEGylation can decrease as the extent of PEGylation increases due to the presence of multiple PEGylated species. scielo.br It is also important to note that SEC is generally not suitable for separating positional isomers of PEGylated conjugates due to their minimal differences in hydrodynamic radii. scielo.br
Key Parameters in SEC Analysis:
| Parameter | Description | Relevance to this compound Analysis |
| Mobile Phase | The solvent system used to carry the sample through the column. Isocratic elution is typically used. nih.gov | The composition of the mobile phase can influence the conformation and hydrodynamic volume of the bioconjugate, affecting its retention time. |
| Column Matrix | The material of the porous beads (e.g., agarose, polyacrylamide, dextran). gbiosciences.com | The pore size of the matrix must be appropriate for the size range of the this compound conjugate and any potential impurities. |
| Flow Rate | The speed at which the mobile phase passes through the column. | A consistent flow rate is crucial for reproducible retention times and accurate molecular size estimation. |
| Detector | The device used to detect the eluting molecules (e.g., UV-Vis, refractive index, light scattering). nih.gov | The choice of detector depends on the properties of the bioconjugate and the desired information (e.g., concentration, molecular weight). |
Table 1: Example Data from SEC Analysis of a PEGylated Protein
| Species | Retention Time (min) | Apparent Molecular Weight (kDa) | Purity (%) |
| Aggregate | 8.5 | >150 | 5 |
| PEGylated Protein | 10.2 | ~90 | 92 |
| Unconjugated Protein | 12.1 | 50 | 3 |
This table represents hypothetical data to illustrate the type of information obtained from an SEC experiment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for the analysis and purification of proteins and peptides, including PEGylated bioconjugates. nih.gov Unlike SEC, which separates based on size, RP-HPLC separates molecules based on their hydrophobicity. lcms.cz This makes it particularly useful for separating species with similar molecular weights but different surface hydrophobicities, such as positional isomers of PEGylated molecules. chromatographyonline.com
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The sample is introduced into the column, and molecules are eluted by a gradient of increasing organic solvent concentration in the mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. researchgate.net
The PEGylation of a molecule like glutamic acid with NH2-PEG4- and -m-PEG24 chains significantly alters its hydrophobicity, which can be effectively monitored by RP-HPLC. researchgate.net The addition of PEG chains generally increases the retention time on an RP-HPLC column. researchgate.net This technique can be used to monitor the progress of the PEGylation reaction, assess the purity of the final product, and separate different PEGylated species. thermofisher.com
Key Parameters in RP-HPLC Analysis:
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | The nonpolar material packed in the column (e.g., C4, C8, C18 alkyl chains bonded to silica). chromatographyonline.com | The choice of stationary phase depends on the overall hydrophobicity of the bioconjugate. C4 or C8 columns are often preferred for larger proteins and PEGylated conjugates. |
| Mobile Phase | A polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA). chromatographyonline.com | The gradient of the organic solvent is crucial for achieving optimal separation of the bioconjugate from related impurities. |
| Temperature | The temperature of the column during the separation. chromatographyonline.com | Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, influencing resolution. |
| Detector | Commonly UV-Vis detectors are used, often in conjunction with mass spectrometry (MS) for detailed characterization. nih.gov | HPLC coupled with MS provides both retention time data and mass information, allowing for unambiguous identification of different species. |
Table 2: Example Data from RP-HPLC Analysis of a PEGylation Reaction Mixture
| Species | Retention Time (min) | Identification (by MS) |
| Unreacted Glutamic Acid | 5.3 | Confirmed |
| Mono-PEGylated Product | 15.8 | Confirmed |
| Di-PEGylated Product | 17.2 | Confirmed |
| Unreacted PEG Reagent | 2.1 | Confirmed |
This table represents hypothetical data to illustrate the type of information obtained from an RP-HPLC experiment.
Microfluidic and Capillary Electrophoresis Techniques for Conjugate Analysis
Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the characterization of PEGylated bioconjugates due to its high resolution, short analysis time, and minimal sample consumption. scielo.br This technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge-to-size ratio. ntnu.no
PEGylation alters the electrophoretic mobility of a molecule in two primary ways: by increasing its hydrodynamic drag due to the presence of the PEG chains and by potentially modifying its net charge through the reaction with amino groups. ntnu.no These changes allow for the separation of different PEGylated species, including positional isomers and conjugates with varying numbers of attached PEG chains. researchgate.net
Different modes of CE can be employed for the analysis of this compound conjugates:
Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where separation occurs in a free solution within the capillary. It is effective for separating species with different charge-to-mass ratios. researchgate.net
Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE): This technique separates molecules based on their molecular size in a gel-filled capillary, similar to traditional SDS-PAGE. It has proven effective in separating high-molecular-weight PEG-protein conjugates. nih.gov
Affinity Capillary Electrophoresis (ACE): ACE can be used to study the interactions between the PEGylated conjugate and other molecules, such as receptors or binding partners, by observing changes in electrophoretic mobility upon binding. nih.gov
Key Parameters in Capillary Electrophoresis Analysis:
| Parameter | Description | Relevance to this compound Analysis |
| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. nih.gov | The pH, ionic strength, and composition of the BGE are critical for achieving optimal separation and resolution. Additives like organic solvents or detergents can be included to improve peak shape and selectivity. nih.gov |
| Applied Voltage | The electric field applied across the capillary. | Higher voltages generally lead to faster separations but can also generate Joule heating, which may affect resolution and sample integrity. |
| Capillary | The fused-silica capillary where the separation takes place. The inner surface can be coated to reduce analyte adsorption. researchgate.net | The length, internal diameter, and any surface modifications of the capillary influence the separation efficiency. |
| Detector | Typically UV-Vis absorbance or laser-induced fluorescence detectors are used. | The choice of detector depends on the concentration and spectroscopic properties of the bioconjugate. |
Table 3: Example Data from CZE Analysis of a PEGylated Peptide
| Peak | Migration Time (min) | Identification | Relative Abundance (%) |
| 1 | 7.8 | Unconjugated Peptide | 8 |
| 2 | 9.2 | Mono-PEGylated Isomer 1 | 65 |
| 3 | 9.5 | Mono-PEGylated Isomer 2 | 25 |
| 4 | 11.1 | Di-PEGylated Product | 2 |
This table represents hypothetical data to illustrate the type of information obtained from a CZE experiment, highlighting its ability to resolve isomers.
Future Directions and Emerging Research Avenues for Nh2 Peg4 Glu Oh Nh M Peg24
Integration of NH2-PEG4-Glu(OH)-NH-m-PEG24 into Stimuli-Responsive Bioconjugates and Materials
The development of stimuli-responsive systems, which release therapeutic payloads in response to specific environmental triggers, is a major focus in drug delivery. The terminal amine of this compound provides a reactive handle for its integration into such smart materials. While the linker itself is stable, it can be covalently attached to moieties that contain stimuli-responsive bonds, enabling controlled drug release. nih.gov
Research is exploring the use of various triggers present in pathological microenvironments, such as altered pH or redox potential. nih.govacs.org For instance, acid-labile linkers like hydrazones can be incorporated, which remain stable at physiological pH but cleave in the acidic environment of tumors or endosomes to release a conjugated drug. frontiersin.org Similarly, disulfide bonds can be integrated into the conjugate design; these bonds are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) in the intracellular environment, triggering payload release inside target cells. nih.govfrontiersin.org The modular nature of the this compound linker allows for its conjugation to drugs or targeting ligands through these environmentally sensitive connections, paving the way for highly specific, site-selective therapies. acs.org
Table 1: Stimuli-Responsive Linkers for Bioconjugate Design
| Stimulus | Cleavable Linker Type | Target Microenvironment | Potential Application |
|---|---|---|---|
| Low pH | Hydrazone, cis-Aconityl | Tumor extracellular space, Endosomes, Lysosomes | Cancer Therapy frontiersin.org |
| Redox Potential | Disulfide Bonds | Intracellular Cytosol | Intracellular Drug Delivery nih.govfrontiersin.org |
| Enzymes | Peptide Sequences | Disease-specific tissues (e.g., tumors) | Targeted Enzyme Prodrug Therapy |
| Reactive Oxygen Species (ROS) | ROS-labile linkers | Inflammatory sites, Tumors | Anti-inflammatory drugs, Cancer Therapy acs.org |
High-Throughput Screening Methodologies for this compound Conjugation Optimization
The efficiency of bioconjugation reactions involving complex linkers like this compound is highly dependent on process parameters. nih.gov High-throughput screening (HTS) offers a powerful methodology to rapidly optimize these reactions, ensuring reproducibility and maximizing yield. nih.govslideshare.net This approach utilizes robotic systems and multi-well plate formats (e.g., 96-well plates) to simultaneously test a wide range of conditions. nih.gov
For conjugation reactions with this compound, HTS can be employed to systematically vary parameters such as pH, temperature, buffer composition, and the molar ratio of reactants. nih.govresearchgate.net The outcomes of these myriad reactions can be rapidly assessed using analytical techniques amenable to high-throughput formats. For example, size-exclusion chromatography (SEC) can be used to measure reaction kinetics and determine the degree of PEGylation, while MALDI-TOF mass spectrometry can identify the distribution of conjugate isoforms. nih.gov Such screening workflows allow for the identification of optimal process parameters to achieve a desired product profile, which is crucial for meeting the stringent regulatory requirements for therapeutic bioconjugates. nih.govscispace.com These methods facilitate the rapid development of well-characterized and reproducible conjugation processes. nih.gov
Table 2: High-Throughput Screening (HTS) for Conjugation Optimization
| Parameter Screened | HTS Methodology | Analytical Readout | Goal |
|---|---|---|---|
| Reaction pH | 96-well plate batch reactions with pH gradient | SEC, Ion-Exchange Chromatography (IEX) | Optimize reaction rate and isoform distribution nih.gov |
| Reagent Concentration | Automated liquid handling to vary molar excess of linker | SEC, RP-HPLC | Maximize yield of desired conjugate researchgate.net |
| Buffer Type/Additives | Screening of various buffer systems and excipients | PEG-induced precipitation assays, nephelometry | Enhance conjugate solubility and stability nih.gov |
| Reaction Time | Time-course sampling using robotic systems | SEC, MALDI-TOF MS | Define optimal reaction kinetics and control product distribution nih.gov |
Expanding the Chemical Space of this compound Derivatives for Novel Research Applications
The existing structure of this compound, with its terminal amine and internal hydroxyl group, serves as a foundational scaffold that can be chemically modified to create a diverse library of derivatives. creative-biolabs.com Expanding this chemical space is a key future direction to unlock novel applications in bioconjugation and materials science. mdpi.comjenkemusa.com
Synthetic strategies can be employed to introduce a wide array of functional groups. For example, the terminal amine can be converted to an azide (B81097) or an alkyne, making the linker compatible with highly efficient and bioorthogonal "click chemistry" reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgresearchgate.net This would enable precise, site-specific conjugation to biomolecules with minimal side reactions. americanpharmaceuticalreview.com Furthermore, the internal hydroxyl group on the glutamic acid residue could be functionalized, creating a branching point for the attachment of additional molecules, leading to multi-arm or dendritic PEG structures. rsc.orgmdpi.com These more complex architectures can offer advantages such as higher drug loading capacity. mdpi.com Creating a portfolio of such heterobifunctional derivatives with varied functionalities (e.g., amine, azide, alkyne, thiol, activated esters) would provide researchers with a versatile toolkit for constructing complex bioconjugates for targeted diagnostics and therapeutics. mdpi.comjenkemusa.com
Table 3: Potential Derivatives of this compound
| Derivative Functional Group | Conjugation Chemistry | Key Advantage | Potential Application |
|---|---|---|---|
| Azide/Alkyne | Click Chemistry (e.g., SPAAC) | High specificity, bioorthogonality acs.orgresearchgate.net | Site-specific protein labeling, ADC development americanpharmaceuticalreview.com |
| Maleimide | Thiol-Maleimide Reaction | Cysteine-specific conjugation | Antibody-drug conjugates, enzyme modification mdpi.com |
| NHS Ester | Amine-reactive coupling | Lysine (B10760008) and N-terminus conjugation | Protein PEGylation, surface modification mdpi.comresearchgate.net |
| Aldehyde | Hydrazone/Oxime Ligation | Bioorthogonal, pH-sensitive options | Attaching drugs or probes via a reversible bond mdpi.com |
Methodological Advancements in the Synthesis and Characterization of Complex PEGylated Bioconjugates
The synthesis and characterization of PEGylated bioconjugates present significant analytical challenges due to the potential for product heterogeneity. nih.gov Advancements in synthetic and analytical methodologies are crucial for producing and validating complex molecules derived from linkers like this compound. The synthesis of heterobifunctional PEGs with defined structures requires controlled polymerization techniques and robust protecting group strategies to ensure high purity and functionality. rsc.orgnih.gov
Characterization relies on a suite of advanced analytical techniques. Mass spectrometry (MS), particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is indispensable for determining the average molecular weight and the degree of PEGylation. nih.govenovatia.com Coupling liquid chromatography with mass spectrometry (LC/MS) allows for the separation and identification of different conjugated species within a sample. acs.org Techniques such as ion exchange chromatography (IXC) can separate isoforms based on charge differences, which may arise from deamidation or different glycosylation patterns in addition to PEGylation. rsc.org For definitive site-of-conjugation analysis, peptide mapping followed by tandem MS (MS/MS) is the gold standard. enovatia.comacs.org This involves proteolytic digestion of the conjugate and subsequent analysis of the resulting peptides to pinpoint the exact amino acid residues where the PEG linker is attached. acs.org These sophisticated methods are essential for the rigorous characterization required for the regulatory approval of PEGylated biotherapeutics. nih.govenovatia.com
Table 4: Analytical Techniques for Characterizing Complex PEGylated Bioconjugates
| Analytical Technique | Information Provided | Reference |
|---|---|---|
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Average molecular weight, degree of PEGylation, product distribution. | nih.govenovatia.com |
| Size-Exclusion Chromatography (SEC) | Analysis of aggregates, separation by hydrodynamic volume, quantification of free vs. conjugated species. | nih.gov |
| Ion Exchange Chromatography (IEX-MS) | Separation of charge variants (e.g., positional isomers, deamidation products). | rsc.org |
| Reverse-Phase HPLC (RP-HPLC) | Separation of species based on hydrophobicity, purity assessment. | nih.gov |
| Peptide Mapping with LC/MS/MS | Precise identification of conjugation sites on a protein. | enovatia.comacs.org |
Q & A
Q. How can stability studies be structured to predict shelf-life under varying storage conditions?
- Answer :
- Forced Degradation : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks.
- Analytical Endpoints : Quantify hydrolysis (HPLC peak shifts) and oxidation (MS detection of PEG chain fragmentation).
- Statistical Modeling : Use Arrhenius equations to extrapolate degradation rates at recommended storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
